N-Cyclohexyl-N-methylcyclohexanamine
CAS No.: 7560-83-0
Cat. No.: VC21198789
Molecular Formula: C13H25N
Molecular Weight: 195.34 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 7560-83-0 |
---|---|
Molecular Formula | C13H25N |
Molecular Weight | 195.34 g/mol |
IUPAC Name | N-cyclohexyl-N-methylcyclohexanamine |
Standard InChI | InChI=1S/C13H25N/c1-14(12-8-4-2-5-9-12)13-10-6-3-7-11-13/h12-13H,2-11H2,1H3 |
Standard InChI Key | GSCCALZHGUWNJW-UHFFFAOYSA-N |
SMILES | CN(C1CCCCC1)C2CCCCC2 |
Canonical SMILES | CN(C1CCCCC1)C2CCCCC2 |
Boiling Point | 265.0 °C |
Introduction
N-Cyclohexyl-N-methylcyclohexanamine, also known as N,N-Dicyclohexylmethylamine, is a tertiary amine with the molecular formula C13H25N and a molecular weight of approximately 195.34 g/mol . This compound is characterized by its unique structure, which includes two cyclohexyl groups attached to a methylated amine, contributing to its distinct reactivity and applications across various fields.
Synthesis Methods
N-Cyclohexyl-N-methylcyclohexanamine can be synthesized by reacting dicyclohexylamine with formaldehyde under high-pressure conditions, typically at 160°C, resulting in a maximum pressure of 2.4 MPa. Industrial production involves similar synthetic routes but on a larger scale, utilizing high-pressure reactors and distillation units to ensure high yield and purity.
Chemical Applications:
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Catalyst: Used in polymerization and curing reactions, particularly in the production of epoxy resins and polyurethanes.
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Corrosion Inhibitor: Utilized in various industrial settings to protect materials from corrosion.
Biological and Medical Applications:
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Biological Studies: Investigated for its effects on zebrafish growth and development, showing potential environmental implications.
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Pharmacological Research: Studied for its potential use in synthesizing pharmaceutical intermediates and active pharmaceutical ingredients, with possible neuroprotective effects.
Chemical Reactions
N-Cyclohexyl-N-methylcyclohexanamine undergoes several types of chemical reactions:
Reaction Type | Description | Common Reagents |
---|---|---|
Oxidation | Forms amine oxides. | Hydrogen peroxide, peracids. |
Reduction | Forms secondary amines. | Lithium aluminum hydride, sodium borohydride. |
Substitution | Replaces the amine group with other functional groups. | Alkyl halides, acyl chlorides. |
Safety and Handling
This compound is classified as corrosive, acutely toxic, and an irritant, posing environmental hazards. Proper safety measures should be taken when handling it, including the use of protective gear and adherence to safety protocols .
Biological Activity:
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Zebrafish Development Study: Exposure to this compound at certain concentrations has been shown to inhibit growth and cause developmental abnormalities in zebrafish, indicating potential environmental and toxicological concerns.
Pharmacological Potential:
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Metabolic Pathway Modulation: Preliminary studies suggest interactions with metabolic pathways, which could be leveraged for therapeutic applications.
Comparison with Similar Compounds
Compound Name | Structure Type | Unique Features |
---|---|---|
N-Methylcyclohexylamine | Aliphatic Amine | Lacks an additional cyclohexane ring. |
N,N-Dicyclohexylmethylamine | Aliphatic Amine | Contains two cyclohexyl groups. |
Cyclohexylamine | Aliphatic Amine | Simpler structure with no methyl substitution. |
This comparison highlights the unique structure and reactivity of N-Cyclohexyl-N-methylcyclohexanamine compared to similar compounds.
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